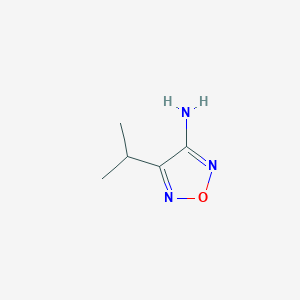

![molecular formula C11H12ClN3O B1519076 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1040079-81-9](/img/structure/B1519076.png)

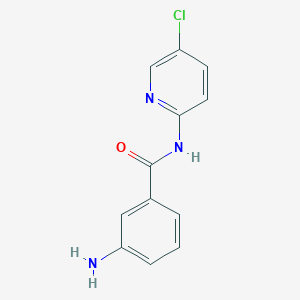

4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Vue d'ensemble

Description

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique

1. Toxicology and Human Exposure

4-Chloroaniline, a compound structurally similar to the chemical , has been the subject of toxicological studies. One study detailed the case of a patient exposed to p-chloroaniline, highlighting the clinical presentation of inhalation exposure and the subsequent laboratory analysis, including the use of human hepatocytes to evaluate the metabolism of p-chloroaniline. This case underscores the importance of understanding the metabolic pathways and potential toxic effects of chloroaniline compounds, which may be relevant for similar chemicals like 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (Pizon et al., 2009).

2. Environmental Health and Monitoring

Research has also focused on the presence of monoarylamines, including chlorinated anilines, in the general population. A population-based study aimed to quantify the internal burden of such compounds, considering potential environmental exposure. Understanding the prevalence and impact of these compounds on human health can provide insights into environmental safety and the potential risks associated with exposure to related compounds like 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline (Kütting et al., 2009).

3. Medical Applications and Imaging

A compound structurally related to 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline, 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, has been studied for its potential use in imaging. This research highlights the possible medical applications of structurally related compounds in diagnosing and monitoring conditions like multiple sclerosis and inflammation (Brier et al., 2022).

Orientations Futures

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Propriétés

IUPAC Name |

4-chloro-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)8-5-7(12)3-4-9(8)13/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIZGIREMGPFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-8-thiol](/img/structure/B1518996.png)

![2-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1518999.png)

![2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1519002.png)

![2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519004.png)

![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)